1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is a complex organic compound with a unique structure that includes a quinoxaline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, followed by the introduction of the benzyl and dimethylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.
Substitution: The benzyl and dimethylamine groups can be substituted with other groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine include other quinoxaline derivatives with different substituents. These compounds share a common quinoxaline core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H27N3 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine |
InChI |
InChI=1S/C17H27N3/c1-19(2)15-9-6-10-16-17(15)18-11-12-20(16)13-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3 |
InChI Key |
XWESEHYQUMTBRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC2C1NCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.